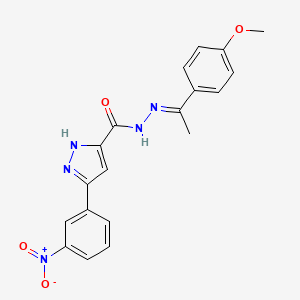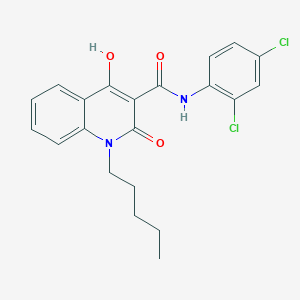![molecular formula C16H19N3 B11989556 [(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile is a chemical compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a malononitrile group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile typically involves the reaction of 1-hexyl-2-pyridinylidene with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could lead to the formation of hexyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile can be compared with other similar compounds, such as:
[(2E)-2-(1-pentyl-2(1H)-pyridinylidene)ethylidene]malononitrile: This compound has a similar structure but with a pentyl group instead of a hexyl group.
[(2E)-2-(1-butyl-2(1H)-pyridinylidene)ethylidene]malononitrile: Another similar compound with a butyl group.
The uniqueness of 2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile lies in its specific hexyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-[(2E)-2-(1-hexylpyridin-2-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3/c1-2-3-4-6-11-19-12-7-5-8-16(19)10-9-15(13-17)14-18/h5,7-10,12H,2-4,6,11H2,1H3/b16-10+ |
Clave InChI |
NAINCYHPYCPJEE-MHWRWJLKSA-N |
SMILES isomérico |
CCCCCCN\1C=CC=C/C1=C\C=C(C#N)C#N |
SMILES canónico |
CCCCCCN1C=CC=CC1=CC=C(C#N)C#N |
Solubilidad |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11989480.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989497.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)
![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)


